molecular formula C7H13F3N2O2 B2358392 N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide CAS No. 1935016-36-6

N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide

Cat. No.: B2358392
CAS No.: 1935016-36-6
M. Wt: 214.188
InChI Key: COMYNSFGPGRFAI-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H13F3N2O2 and a molecular weight of 214.19 g/mol . It is known for its unique structure, which includes a trifluoroethyl group and a tert-butoxy group attached to a carbohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide is utilized in several scientific research fields, including:

Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H227, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various functionalized derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it useful in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trifluoroethyl)carbohydrazide
  • tert-butyl hydrazinecarboxylate
  • 2,2,2-trifluoroethyl hydrazine

Uniqueness

N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both trifluoroethyl and tert-butoxy groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-amino-N-(2,2,2-trifluoroethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2O2/c1-6(2,3)14-5(13)12(11)4-7(8,9)10/h4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYNSFGPGRFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935016-36-6
Record name N-(2,2,2-trifluoroethyl)(tert-butoxy)carbohydrazide
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